1-(((2R,3R)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chiral epoxide derivative containing a 1,2,4-triazole ring. It is a crucial intermediate in the synthesis of various azole antifungal agents. [, , ] This compound is not naturally occurring and is specifically designed and synthesized for pharmaceutical research purposes.
The synthesis of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole starts from (R)-methyl lactate. [] The key steps involve:
This synthetic route allows for stereocontrolled synthesis, leading to the specific (2R,3R)-isomer of the epoxide. []
1-(((2R,3R)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole features a central oxirane (epoxide) ring. [] Attached to this ring are:
The molecule possesses two chiral centers, leading to four possible stereoisomers. The synthesis specifically targets the (2R,3R)-isomer, which has been found to be crucial for the biological activity of the target antifungal azoles. [, ]
The oxirane ring in 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is susceptible to ring-opening reactions with various nucleophiles. [, , ] This reactivity is harnessed to introduce diverse substituents at the desired position, leading to a library of potential antifungal azole compounds.
While 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole itself does not possess antifungal activity, it serves as a key intermediate for synthesizing active compounds. [] These antifungal azoles, derived from this epoxide, typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). [, , ] CYP51 plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , ] Inhibition of this enzyme disrupts ergosterol production, ultimately leading to fungal cell death.
The primary application of 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is in the synthesis of novel antifungal agents. [, , , ] This epoxide provides a versatile scaffold for introducing diverse substituents, enabling the development of a library of compounds with varying antifungal activity.
This strategy has been employed to synthesize potent antifungal drug candidates, including: * TAK-456, a water-soluble prodrug that has undergone clinical trials. []* TAK-187, a potent antifungal agent with good in vivo efficacy. []* ER-30346, a compound exhibiting potent and balanced in vitro and in vivo antifungal activity. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: